molecular formula C30H34F2N2O10 B15194199 Triamcinolone acetonide 21(5-fluorouracil methyl formate) CAS No. 474459-72-8

Triamcinolone acetonide 21(5-fluorouracil methyl formate)

Cat. No.: B15194199
CAS No.: 474459-72-8
M. Wt: 620.6 g/mol
InChI Key: YTNUTTPAGKVBAL-ZXPAKUKWSA-N
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Description

Triamcinolone acetonide 21(5-fluorouracil methyl formate) is a synthetic compound that combines the properties of triamcinolone acetonide, a corticosteroid, and 5-fluorouracil, a chemotherapeutic agent. This compound is primarily used in the treatment of keloids and hypertrophic scars due to its anti-inflammatory and anti-proliferative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triamcinolone acetonide 21(5-fluorouracil methyl formate) involves the esterification of triamcinolone acetonide with 5-fluorouracil methyl formate. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester bond .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. Quality control measures are implemented to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Triamcinolone acetonide 21(5-fluorouracil methyl formate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Triamcinolone acetonide 21(5-fluorouracil methyl formate) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of triamcinolone acetonide 21(5-fluorouracil methyl formate) involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

    Triamcinolone acetonide: A corticosteroid used for its anti-inflammatory properties.

    5-Fluorouracil: A chemotherapeutic agent used to inhibit cell proliferation.

    Hydrocortisone: Another corticosteroid with similar anti-inflammatory effects.

    Methotrexate: A chemotherapeutic agent with anti-proliferative properties.

Uniqueness

Triamcinolone acetonide 21(5-fluorouracil methyl formate) is unique due to its combined anti-inflammatory and anti-proliferative effects, making it particularly effective in the treatment of keloids and hypertrophic scars. This dual action is not commonly found in other similar compounds .

Properties

CAS No.

474459-72-8

Molecular Formula

C30H34F2N2O10

Molecular Weight

620.6 g/mol

IUPAC Name

(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl [2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] carbonate

InChI

InChI=1S/C30H34F2N2O10/c1-26(2)43-22-10-18-17-6-5-15-9-16(35)7-8-27(15,3)29(17,32)20(36)11-28(18,4)30(22,44-26)21(37)13-41-25(40)42-14-34-12-19(31)23(38)33-24(34)39/h7-9,12,17-18,20,22,36H,5-6,10-11,13-14H2,1-4H3,(H,33,38,39)/t17-,18-,20-,22+,27-,28-,29-,30+/m0/s1

InChI Key

YTNUTTPAGKVBAL-ZXPAKUKWSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)COC(=O)OCN5C=C(C(=O)NC5=O)F)CCC6=CC(=O)C=C[C@@]63C)F)O

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)OCN6C=C(C(=O)NC6=O)F)C)O)F)C)C

Origin of Product

United States

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